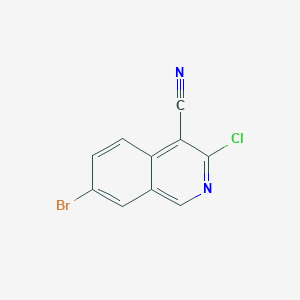![molecular formula C7H3ClN4 B13669581 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a nitrile group in the structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
化学反応の分析
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the compound.
Cyclization Products: Fused ring systems with potential biological activities.
科学的研究の応用
作用機序
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chloro and nitrile groups.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to the presence of both a chloro and a nitrile group, which enhances its reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C7H3ClN4 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC名 |
3-chloro-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
InChIキー |
HHCFEDQACZLREV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2N=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
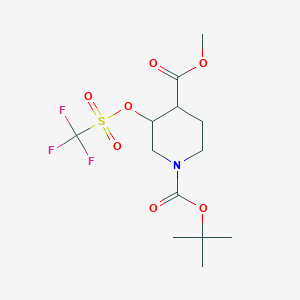
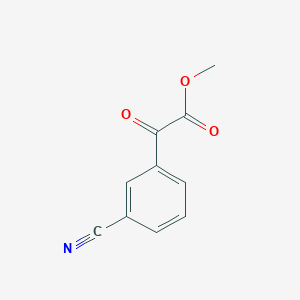
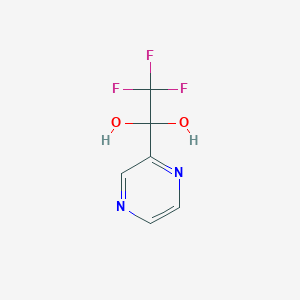

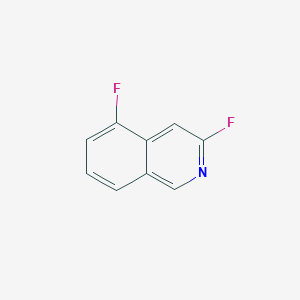
![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
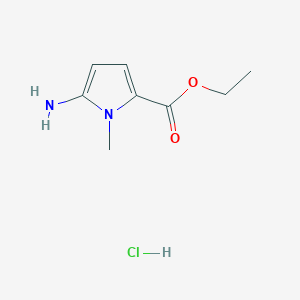
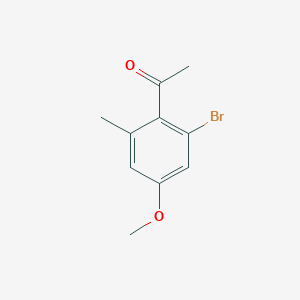
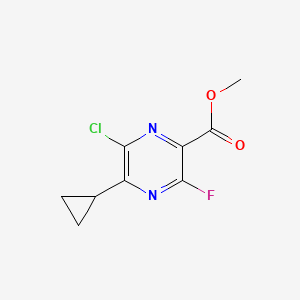
![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)

